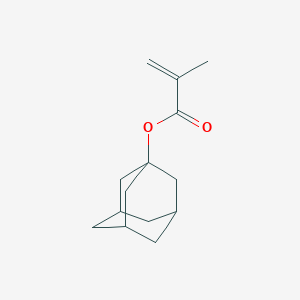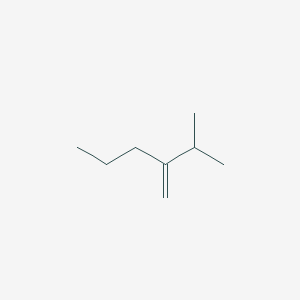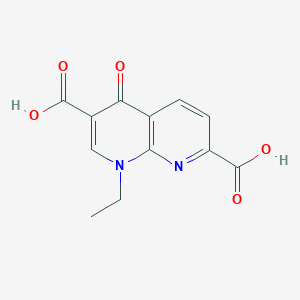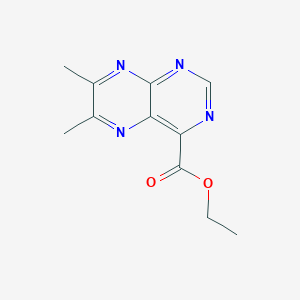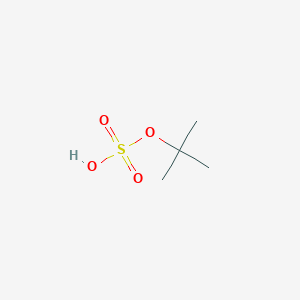![molecular formula C6H12N2 B092042 1,2-Diazaspiro[2.5]octane CAS No. 185-79-5](/img/structure/B92042.png)
1,2-Diazaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazaspiro[2.5]octane (also known as DASO) is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. It is a bicyclic molecule that contains a nitrogen atom in each ring, making it a diazaspiro compound. DASO has been found to have a wide range of biological activities, including anticonvulsant, anxiolytic, and antipsychotic effects.5]octane.
Mécanisme D'action
The exact mechanism of action of DASO is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant and anxiolytic effects. DASO has also been found to bind to dopamine receptors, which may explain its antipsychotic effects.
Effets Biochimiques Et Physiologiques
DASO has been found to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic effects. DASO has also been found to bind to dopamine receptors, which may explain its antipsychotic effects. In addition, DASO has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DASO in lab experiments is its wide range of biological activities, which makes it useful for studying various physiological and biochemical processes. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using DASO is its potential toxicity, which may limit its use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on DASO. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a novel antipsychotic drug. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Overall, DASO is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DASO involves the reaction of 2-aminobenzophenone with formaldehyde and ammonium acetate in the presence of acetic acid. This reaction produces a mixture of isomeric spiro compounds, which are then separated by column chromatography. The desired compound, 1,2-Diazaspiro[2.5]octane, is obtained in good yields and high purity.
Applications De Recherche Scientifique
DASO has been found to have a wide range of biological activities, including anticonvulsant, anxiolytic, and antipsychotic effects. It has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. In addition, DASO has been used in the synthesis of novel compounds with potential pharmaceutical applications.
Propriétés
Numéro CAS |
185-79-5 |
|---|---|
Nom du produit |
1,2-Diazaspiro[2.5]octane |
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
1,2-diazaspiro[2.5]octane |
InChI |
InChI=1S/C6H12N2/c1-2-4-6(5-3-1)7-8-6/h7-8H,1-5H2 |
Clé InChI |
LYDKTPRIAYMOIB-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NN2 |
SMILES canonique |
C1CCC2(CC1)NN2 |
Autres numéros CAS |
185-79-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



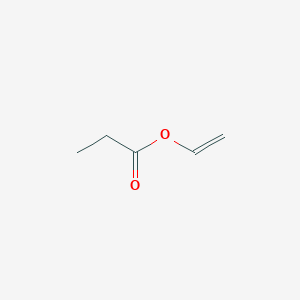
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)

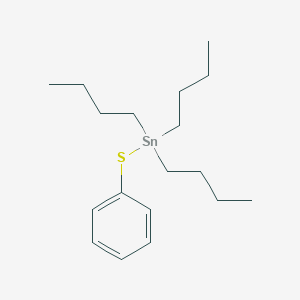
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
